molecular formula C6H12N3OP B1620217 1,3,5-Triaza-7-phosphaadamantane 7-oxide CAS No. 53597-70-9

1,3,5-Triaza-7-phosphaadamantane 7-oxide

Cat. No.: B1620217
CAS No.: 53597-70-9
M. Wt: 173.15 g/mol
InChI Key: BPHLLGJNQPYNDP-UHFFFAOYSA-N
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Description

1,3,5-Triaza-7-phosphaadamantane 7-oxide is a unique organophosphorus compound characterized by its cage-like structure. This compound has garnered significant interest due to its versatile applications in various fields, including chemistry, biology, and materials science. Its structure consists of a phosphorus atom bonded to three nitrogen atoms and an oxygen atom, forming a stable and rigid framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Triaza-7-phosphaadamantane 7-oxide can be synthesized through several methods. One common approach involves the reaction of 1,3,5-triaza-7-phosphaadamantane with an oxidizing agent such as hydrogen peroxide or a peracid. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired oxide product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triaza-7-phosphaadamantane 7-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrides, such as sodium borohydride.

    Substitution: Halides, alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of 1,3,5-triaza-7-phosphaadamantane, such as its higher oxidation state forms and substituted derivatives .

Mechanism of Action

The mechanism by which 1,3,5-Triaza-7-phosphaadamantane 7-oxide exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and proteins, thereby influencing biological pathways. For instance, in cancer therapy, the compound’s complexes can inhibit the growth of cancer cells by interfering with their metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Triaza-7-phosphaadamantane 7-oxide is unique due to its enhanced stability and reactivity compared to its parent compound. The presence of the oxide group increases its ability to form stable complexes with metal ions, making it more versatile in various applications .

Properties

IUPAC Name

1,3,5-triaza-7λ5-phosphatricyclo[3.3.1.13,7]decane 7-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N3OP/c10-11-4-7-1-8(5-11)3-9(2-7)6-11/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHLLGJNQPYNDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2CN3CN1CP(=O)(C2)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N3OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00201813
Record name 1,3,5-Triaza-7-phosphaadamantane 7-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00201813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53597-70-9
Record name 1,3,5-Triaza-7-phosphaadamantane 7-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053597709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triaza-7-phosphaadamantane 7-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00201813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53597-70-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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